molecular formula C8H8FNO2 B3321564 4-Amino-2-fluoro-5-methylbenzoic acid CAS No. 1357943-26-0

4-Amino-2-fluoro-5-methylbenzoic acid

Cat. No.: B3321564
CAS No.: 1357943-26-0
M. Wt: 169.15
InChI Key: OIBZPRCKDQBXBD-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzoic acid (CAS 1357943-26-0) is a fluorinated benzoic acid derivative of high interest in organic and pharmaceutical chemistry research . This compound, with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.16 g/mol, serves as a versatile building block, particularly in the synthesis of more complex active molecules . Its structure incorporates three key functional groups—an aromatic amino group, a carboxylic acid, and a fluorine atom—which allow for diverse chemical modifications and make it a valuable intermediate in drug discovery efforts . The amino and carboxylic acid groups can undergo standard coupling and derivatization reactions, while the fluorine atom can be used to influence the molecule's electronic properties, metabolic stability, and binding affinity. Available with a typical purity of 95% , it is supplied for research applications. This product is intended for use in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBZPRCKDQBXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 2 Fluoro 5 Methylbenzoic Acid

Established Reaction Pathways for its Preparation

Multistep Syntheses from Readily Available Precursors (e.g., Aminosalicylic Acid Derivatives)

One of the common strategies for synthesizing polysubstituted aromatic compounds like 4-Amino-2-fluoro-5-methylbenzoic acid involves a sequence of reactions starting from readily available materials. A plausible route can be extrapolated from the synthesis of structurally similar compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, which starts from p-aminosalicylic acid. google.com

A hypothetical multistep synthesis could commence with 4-amino-5-methylsalicylic acid. The synthesis would likely proceed through the following key transformations:

Protection and Methylation: The amino and hydroxyl groups of the starting material would first be protected to prevent unwanted side reactions. The carboxylic acid could be esterified, for instance, using methanol (B129727) and an acid catalyst.

Fluorination: The introduction of the fluorine atom at the C2 position is a critical step. This can be achieved through various fluorinating agents. One approach involves the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with a fluoride (B91410) source.

Functional Group Manipulation: Subsequent steps would involve the removal of protecting groups and any necessary adjustments to the oxidation state of the functional groups to arrive at the final product.

Another established pathway begins with a nitrated toluene (B28343) derivative. For instance, a convenient and concise synthesis of the related compound 4-amino-2-fluoro-N-methyl-benzamide starts from 2-fluoro-4-nitrotoluene. This process involves oxidation of the methyl group to a carboxylic acid, followed by amidation and then reduction of the nitro group to an amine. This highlights a common industrial approach of building the desired functionality step-by-step on a simple aromatic core.

Strategies Involving Directed Ortho-Metalation and Carboxylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

For the synthesis of this compound, a hypothetical DoM strategy could start from a protected 3-fluoro-4-methylaniline (B1361354) derivative. The protecting group on the amine, such as a carbamate (B1207046) (e.g., -OCONEt2), can serve as a potent DMG. nih.gov The fluorine atom can also act as a moderate directing group. organic-chemistry.org

The key steps would be:

Protection: The amino group of 3-fluoro-4-methylaniline is protected with a suitable DMG.

Ortho-Lithiation: The protected aniline (B41778) is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). wikipedia.org The lithiation is directed to the position ortho to the DMG.

Carboxylation: The generated aryllithium intermediate is quenched with dry carbon dioxide (CO2) gas or solid dry ice.

Acidification and Deprotection: Subsequent acidic workup protonates the carboxylate to form the carboxylic acid and removes the protecting group from the amine, yielding the final product.

The hierarchy of directing group ability is a critical consideration in this methodology, with amide and carbamate groups generally being stronger directors than halogens. nih.govuwindsor.ca

Halogenation and Subsequent Functional Group Interconversions (e.g., Diazotization-Replacement)

Functional group interconversions, particularly those involving diazotization-replacement reactions like the Sandmeyer reaction, offer a versatile approach to introducing a variety of substituents onto an aromatic ring. organic-chemistry.orgnih.gov A common strategy involves the conversion of an amino group into a diazonium salt, which can then be displaced by a halide, cyanide, or other nucleophiles.

A relevant example is the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com This transformation proceeds via the following steps:

Diazotization: The starting amino compound is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (typically 0°C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) bromide, to replace the diazonium group with a bromine atom. chemicalbook.com

This bromo-intermediate is a valuable precursor. The bromine can be subsequently converted to the desired amino group through methods like a Buchwald-Hartwig amination or a copper-catalyzed amination reaction. nih.gov Alternatively, if the starting material were appropriately substituted, the Sandmeyer reaction could be used to introduce the fluorine atom (via the Balz-Schiemann reaction) or the amino group itself (via reduction of a nitro group introduced through diazotization).

Advanced Synthetic Techniques and Reaction Optimization

Controlled Reaction Conditions for Enhanced Regioselectivity and Yield

The optimization of reaction conditions is paramount for achieving high regioselectivity and yield, particularly in the synthesis of polysubstituted aromatic compounds. Key parameters that are often fine-tuned include the choice of solvent, temperature, base, and catalyst.

For instance, in copper-catalyzed amination reactions of halobenzoic acids, the solvent can have a significant impact on the reaction outcome. nih.gov Solvents like 2-ethoxyethanol (B86334) or diethylene glycol have been shown to improve yields in the amination of 2-chlorobenzoic acids. nih.gov The choice of base is also critical, with potassium carbonate often being effective. nih.gov

Temperature control is crucial in many of the synthetic steps. For example, diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. google.com In contrast, cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate.

Employment of Specific Reagents and Catalysts in Fluorination and Amination Steps

The selection of appropriate reagents and catalysts is a cornerstone of modern synthetic chemistry, enabling challenging transformations with high selectivity and efficiency.

Fluorination: The introduction of fluorine into an aromatic ring can be accomplished using various reagents. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) are widely used for their effectiveness and relatively mild reaction conditions. researchgate.net For instance, photoredox catalysis using an iridium photocatalyst in conjunction with Selectfluor can achieve decarboxylative fluorination. researchgate.net

Amination: Transition metal-catalyzed amination reactions have largely replaced classical methods that often require harsh conditions.

Copper-Catalyzed Amination: The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming C-N bonds. Modern variations of this reaction utilize various copper sources (CuI, Cu2O, or copper powder) and ligands to facilitate the coupling of aryl halides with amines. nih.govnih.gov These methods can be chemo- and regioselective, for instance, in the amination of bromobenzoic acids where the halide ortho to the carboxylic acid is selectively replaced. nih.gov

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction.

Iridium-Catalyzed Amidation: More recent advances include the use of iridium catalysts for the direct C-H amidation of benzoic acids using sulfonyl azides as the nitrogen source. ibs.re.krnih.gov This method can be highly regioselective, targeting the C-H bond ortho to the carboxylic acid directing group.

The following table provides a summary of reagents and catalysts commonly employed in the key transformations for synthesizing fluorinated and aminated benzoic acids.

Transformation Reagents/Catalysts Purpose Reference(s)
Fluorination Selectfluor® (F-TEDA-BF4), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6Electrophilic fluorination, often under photoredox conditions. researchgate.net
Amination CuI, Cu2O, Copper powder, K2CO3Copper-catalyzed N-arylation (Ullmann reaction) of aryl halides. nih.govnih.gov
Amination Palladium catalysts (e.g., with Buchwald-Hartwig ligands)Palladium-catalyzed N-arylation of aryl halides. nih.gov
C-H Amidation Iridium catalysts, Sulfonyl azidesDirect, regioselective amidation of C-H bonds. ibs.re.krnih.gov
Diazotization Sodium nitrite (NaNO2), Hydrohalic acid (e.g., HBr)Formation of diazonium salts from primary aromatic amines. chemicalbook.com
Sandmeyer Reaction Copper(I) halides (e.g., CuBr)Replacement of diazonium group with a halide. organic-chemistry.orgchemicalbook.com
Ortho-Metalation n-Butyllithium, sec-Butyllithium, TMEDADeprotonation ortho to a directing group. wikipedia.orgorganic-chemistry.org
Carboxylation Carbon dioxide (CO2)Introduction of a carboxylic acid group. uwindsor.ca

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

While the conventional synthesis is effective, it employs harsh reagents and can generate significant waste, posing environmental concerns. The application of green chemistry principles aims to develop more sustainable and environmentally benign alternatives.

For the nitration step, traditional methods using mixed acids are notoriously polluting. sibran.ru Greener approaches focus on minimizing the use of strong acids and exploring alternative nitrating agents and catalysts. One such approach involves using solid-supported reagents, such as bismuth nitrate (B79036) on silica (B1680970) gel or montmorillonite (B579905) clay, which can facilitate nitration under milder conditions and reduce acidic waste. sibran.ru Another strategy is the use of urea (B33335) nitrate in concentrated sulfuric acid, which can provide an efficient and more environmentally friendly nitration process. bohrium.com Some methods even allow for the recycling of the acid medium, further reducing waste. bohrium.com

For the reduction of the nitro group, while catalytic hydrogenation is a staple, there are greener alternatives that avoid the use of high-pressure hydrogen gas and expensive noble metal catalysts. One promising method is the use of zinc powder in water, facilitated by a polyethylene (B3416737) glycol (PEG) catalyst immobilized on silica gel. ijcce.ac.ir This system offers excellent chemoselectivity and operates in an environmentally friendly solvent. ijcce.ac.ir Another innovative approach is the use of elemental sulfur in aqueous methanol, which provides a transition-metal-free method for the reduction of nitroarenes. researchgate.net Photocatalytic methods, using catalysts like vanadium oxide on titanium oxide under visible light with a reductant like hydrazine (B178648) hydrate, also represent a sustainable alternative, often proceeding with high efficiency and compatibility with various functional groups. chemistryviews.org

The table below compares the conventional methods with greener alternatives for the synthesis of this compound.

Table 2: Comparison of Conventional and Green Synthesis Approaches

Step Conventional Method Green Alternative(s) Advantages of Green Alternative(s)

| Nitration | Mixed fuming HNO₃/H₂SO₄/Oleum. google.comchemicalbook.com | - Bismuth nitrate on solid supports (silica gel, clay). sibran.ru

  • Urea nitrate and concentrated H₂SO₄. bohrium.com
  • Dilute aqueous nitric acid with ultrasonic or microwave activation. nih.gov | - Avoids large quantities of corrosive mixed acids.
  • Potential for catalyst recycling. sibran.ru
  • Milder reaction conditions.
  • Reduced generation of NOx fumes. sibran.ru | | Reduction | Catalytic hydrogenation with H₂ and Pd/C catalyst. researchgate.netnih.gov | - Zinc powder with a silica-grafted PEG catalyst in water. ijcce.ac.ir
  • Elemental sulfur in aqueous methanol. researchgate.net
  • Photocatalysis with V₂O₅/TiO₂ under visible light. chemistryviews.org | - Avoids high-pressure hydrogen gas.
  • Uses water as a benign solvent.
  • Employs cheaper, more abundant reducing agents (zinc, sulfur).
  • High chemoselectivity. ijcce.ac.ir |
  • By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of environmentally conscious chemical manufacturing.

    Chemical Reactivity and Derivatization of 4 Amino 2 Fluoro 5 Methylbenzoic Acid

    Reactions Involving the Carboxylic Acid Moiety

    The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of aromatic acids.

    The carboxylic acid functional group of 4-Amino-2-fluoro-5-methylbenzoic acid can be converted into amides and esters, which are common derivatives in medicinal chemistry.

    Amidation is often achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, before reacting it with an amine. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for pharmaceuticals, proceeds through the amination of the corresponding acyl chloride with methylamine (B109427) gas. google.com This process typically results in high yields, with reports indicating a 98% yield from the precursor. google.com

    Esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions. For example, a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is converted to its methyl ester by refluxing with methanol (B129727) (CH3OH) and a catalytic amount of sulfuric acid (H2SO4). chemicalbook.com This standard Fischer esterification method is broadly applicable to substituted benzoic acids like the title compound.

    Interactive Table: Examples of Amidation and Esterification This table is interactive. Click on the headers to sort.

    Reaction Type Starting Material Reagent(s) Product Reported Yield
    Amidation 2-Fluoro-4-nitro-N-methyl-benzamide (from the acid) Methylamine 4-Amino-2-fluoro-N-methyl-benzamide 98.2%
    Esterification 2-Chloro-4-fluoro-5-nitrobenzoic acid CH3OH, H2SO4 Methyl 5-amino-2-chloro-4-fluorobenzoate 86%

    Formation of Acyl Halides and Anhydrides

    To enhance the reactivity of the carboxyl group, it can be converted into acyl halides or anhydrides.

    Acyl Halides , particularly acyl chlorides, are common intermediates. The preparation of 4-amino-2-fluoro-N-methylbenzamide often involves an initial step where the precursor, 2-fluoro-4-nitrobenzoic acid, is treated with a chlorinating agent like thionyl chloride (SOCl2). google.com This reaction efficiently produces the highly reactive 2-fluoro-4-nitrobenzoyl chloride, which is then used directly in the subsequent amidation step without isolation. google.com

    Anhydride formation is another classical transformation for carboxylic acids, though it is less commonly documented for this specific molecule in comparison to acyl halide formation.

    Transformations of the Amino Group

    The nucleophilic amino group is another key site for functionalization, allowing for the introduction of a wide variety of substituents.

    The nitrogen atom of the amino group can be acylated, alkylated, or arylated to form a diverse range of derivatives.

    Acylation of the amino group, such as the formation of an acetamide, is a standard protecting strategy or a means to introduce new functionality. This can be achieved using reagents like acetyl chloride or acetic anhydride. N-protection is also seen with reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O), which is used to form a Boc-carbamate on similar anilinic compounds. beilstein-journals.org

    Alkylation introduces alkyl groups onto the amino nitrogen. N-methylation of amino acids, for example, can be achieved by treating N-tosyl protected amino acids with methyl iodide. monash.edu While direct alkylation can be challenging due to potential over-alkylation, reductive amination is a more controlled alternative.

    Arylation of the amino group can form diarylamine structures, though this is a less common modification for this particular scaffold compared to acylation.

    The primary aromatic amino group is an excellent handle for introducing a wide range of substituents via the formation of a diazonium salt. This is a versatile and powerful transformation in aromatic chemistry. nih.gov

    The process begins with diazotization , where the amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. scirp.org This intermediate is typically unstable and is used immediately in the next step.

    Sandmeyer reactions involve treating the diazonium salt with a copper(I) salt to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). nih.gov For example, reacting the diazonium salt with CuCl would yield 4-chloro-2-fluoro-5-methylbenzoic acid. Other variations allow for the introduction of different functional groups:

    Schiemann Reaction: Reaction with fluoroboric acid (HBF4) introduces a fluorine atom.

    Gattermann Reaction: Uses copper powder instead of a copper salt.

    Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.

    Interactive Table: Potential Sandmeyer-Type Reactions This table is interactive. Click on the headers to sort.

    Reaction Name Reagent(s) Resulting Functional Group Potential Product
    Sandmeyer (Chlorination) CuCl -Cl 4-Chloro-2-fluoro-5-methylbenzoic acid
    Sandmeyer (Bromination) CuBr -Br 4-Bromo-2-fluoro-5-methylbenzoic acid
    Sandmeyer (Cyanation) CuCN -CN 4-Cyano-2-fluoro-5-methylbenzoic acid
    Schiemann Reaction HBF4, heat -F 2,4-Difluoro-5-methylbenzoic acid
    Hydroxylation H2O, heat -OH 2-Fluoro-4-hydroxy-5-methylbenzoic acid

    Reactivity at the Fluoro and Methyl Substituents

    The fluoro and methyl groups on the aromatic ring are generally less reactive than the carboxylic acid and amino groups.

    Fluoro Substituent: The fluorine atom is attached to an sp2-hybridized carbon and is typically unreactive towards nucleophilic substitution unless the aromatic ring is highly activated by potent electron-withdrawing groups. In a related system, a fluorine atom on a nitrophenol ring was displaced by a piperazine (B1678402) nucleophile, but this required refluxing conditions and activation from the adjacent nitro group. nih.gov For this compound, displacement of the fluorine atom would likely require harsh reaction conditions.

    Methyl Substituent: The methyl group is generally robust. However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4) or chromic acid, it can be oxidized to a carboxylic acid. brainly.com This transformation would lead to the formation of a dicarboxylic acid, but it would require conditions that might also affect the amino group, necessitating a protection-deprotection sequence.

    Nucleophilic Aromatic Substitution with Fluorine (SNAr-F)

    Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for modifying aromatic rings. In this mechanism, a nucleophile displaces a leaving group on an aromatic ring that is activated by the presence of electron-withdrawing groups.

    For this compound, the fluorine atom serves as the leaving group. The reaction is facilitated by several factors:

    Activation by Electron-Withdrawing Groups: The carboxylic acid group (-COOH) and the fluorine atom itself are electron-withdrawing, making the aromatic ring electron-poor and thus more susceptible to attack by a nucleophile. The SNAr mechanism is particularly favored when such activating groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex.

    Fluorine as a Leaving Group: While counterintuitive given the strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity strongly polarizes the carbon atom it is attached to, making it highly electrophilic and accelerating the initial attack.

    Influence of Substituent Positions: In this compound, the fluorine atom is ortho to the carboxylic acid group and para to the methyl group, but meta to the strongly electron-donating amino group. The activating effect of the ortho-carboxyl group is significant. The para-amino group, being electron-donating, generally deactivates the ring towards nucleophilic attack. However, its position meta to the fluorine atom means its deactivating resonance effect does not directly oppose the stabilization of the Meisenheimer complex.

    A wide array of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiols, which would yield substituted diaminobenzoic acids, alkoxybenzoic acids, and thioether-linked benzoic acids, respectively.

    Side-Chain Modifications of the Methyl Group (e.g., Oxidation, Halogenation)

    The methyl group attached to the aromatic ring offers another site for derivatization, primarily through oxidation and halogenation reactions.

    Oxidation: The methyl side-chain can be oxidized to a carboxylic acid group, transforming the starting material into a derivative of isophthalic acid. A common and effective reagent for this transformation is hot, alkaline potassium permanganate (KMnO4), followed by acidification. stackexchange.comtsijournals.com Regardless of the length of an alkyl side-chain (provided it has a hydrogen on the benzylic carbon), this method typically results in its complete oxidation to a carboxyl group. stackexchange.comlibretexts.org This reaction would convert this compound into 4-amino-2-fluoro-1,3-benzenedicarboxylic acid.

    Halogenation: The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. This reaction allows for the introduction of a halogen (typically bromine or chlorine) onto the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically initiated using light (hv) or a radical initiator like benzoyl peroxide. This would yield 4-amino-5-(bromomethyl)-2-fluorobenzoic acid, a versatile intermediate that can undergo further nucleophilic substitution reactions at the newly functionalized benzylic carbon.

    Intermolecular Interactions and Supramolecular Assembly Propensities of this compound Derivatives

    The study of how molecules interact and assemble into larger, ordered structures is known as supramolecular chemistry. For derivatives of this compound, these interactions are primarily driven by hydrogen bonding, with contributions from other weaker forces. The resulting arrangements, or supramolecular synthons, dictate the crystal packing and macroscopic properties of the material. benthamscience.com

    The functional groups on the molecule provide multiple sites for hydrogen bonding:

    Carboxylic Acid Dimers: The most common and robust supramolecular synthon for carboxylic acids is the formation of a centrosymmetric dimer. nih.gov In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif. It is highly probable that derivatives of this compound will exhibit this primary interaction.

    Amino Group Interactions: The amino group (-NH₂) provides two hydrogen bond donors (N-H). These can form intramolecular hydrogen bonds, for instance, with the oxygen of the adjacent carboxylic acid group, creating an S(6) ring motif. nih.gov Alternatively, they can participate in intermolecular hydrogen bonds with acceptors on neighboring molecules, such as the fluorine atom (N-H···F) or a carboxyl oxygen (N-H···O). nih.govnih.gov

    Fluorine as a Hydrogen Bond Acceptor: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. Intermolecular C-H···F or N-H···F interactions can play a significant role in consolidating the crystal packing. scite.ai

    π-π Stacking: The aromatic rings themselves can interact through π-π stacking, where the electron clouds of adjacent rings align, further stabilizing the crystal lattice.

    The specific combination of these interactions determines the final three-dimensional architecture. Studies on closely related molecules, such as 2-amino-5-fluorobenzoic acid and other fluorinated benzoic acids, confirm the prevalence of the carboxylic acid dimer, often supplemented by a network of N-H···O, N-H···F, and sometimes F···F or C-H···F contacts that link these dimers into sheets or more complex frameworks. nih.govresearchgate.netnih.gov The interplay between these strong and weak interactions provides a powerful tool for crystal engineering, allowing for the design of solid-state materials with predictable structures.

    Below is a table summarizing the likely intermolecular interactions and their typical characteristics for derivatives of this compound.

    Interaction TypeDonorAcceptorTypical Bond Length (Å)Description
    Strong Hydrogen Bond O-H (Carboxyl)O=C (Carboxyl)2.6 - 2.8Forms robust centrosymmetric dimers.
    Hydrogen Bond N-H (Amino)O=C (Carboxyl)2.8 - 3.1Links molecules or dimers into chains or sheets.
    Weak Hydrogen Bond N-H (Amino)F (Fluoro)2.9 - 3.2Can provide additional stability to the crystal lattice.
    Weak Hydrogen Bond C-H (Aromatic)F (Fluoro)3.0 - 3.4Contributes to the overall packing arrangement.
    π-π Stacking Aromatic RingAromatic Ring3.3 - 3.8Stabilizes the structure through overlapping π-orbitals.

    Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Fluoro 5 Methylbenzoic Acid and Its Derivatives

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Amino-2-fluoro-5-methylbenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

    The unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals is the foundation of structural elucidation.

    ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, amino, and carboxyl substituents. For instance, the fluorine atom would cause characteristic splitting of adjacent proton signals.

    ¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the combination of electron-donating (amino, methyl) and electron-withdrawing (fluoro, carboxyl) groups. rsc.org

    ¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. nih.gov It provides a direct probe into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is sensitive to solvent and substituent effects, and its coupling to nearby protons (H-F coupling) and carbons (C-F coupling) is critical for structural confirmation. rsc.orgnih.gov

    Table 1: Predicted NMR Data for this compound Note: This table represents predicted values based on general principles and data from similar structures. Actual experimental values may vary.

    Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
    -COOH~12-13singlet, broad-
    Ar-H (position 3)~6.8-7.0doublet³J(H,F) ≈ 8-10 Hz
    Ar-H (position 6)~7.5-7.7singlet-
    -NH₂~4-5singlet, broad-
    -CH₃~2.2-2.4singlet-
    Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
    -COOH~168-170singlet-
    C-F (position 2)~158-162doublet¹J(C,F) ≈ 240-250 Hz
    C-NH₂ (position 4)~145-150singlet-
    C-CH₃ (position 5)~120-125singlet-
    C-H (position 6)~118-122doublet³J(C,F) ≈ 3-5 Hz
    C-H (position 3)~115-118doublet²J(C,F) ≈ 20-25 Hz
    C-COOH (position 1)~110-115doublet²J(C,F) ≈ 20-25 Hz
    -CH₃~18-22singlet-
    Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
    Ar-F~ -115 to -125doublet³J(F,H) ≈ 8-10 Hz

    Two-dimensional NMR experiments are essential for establishing the bonding network within a molecule by revealing correlations between nuclei. youtube.com

    COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between J-coupled protons. sdsu.edu In this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic proton at position 3 and the fluorine atom (if a ¹H-¹⁹F COSY is run), confirming their through-bond coupling.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly powerful for connecting molecular fragments. For example, HMBC would show correlations from the methyl protons to the aromatic carbons at positions 4, 5, and 6, and from the aromatic protons to neighboring carbons, helping to piece together the substituted benzene (B151609) ring structure.

    Dynamic NMR (DNMR) studies are used to investigate time-dependent processes such as conformational changes or restricted rotation. unibas.it For this compound, variable temperature NMR experiments could potentially reveal information about:

    Rotation of the Carboxyl Group: The rotation around the C-C bond connecting the carboxylic acid to the aromatic ring may be hindered by the adjacent fluorine atom. DNMR could be used to determine the energy barrier for this rotation.

    Inversion of the Amino Group: While typically fast, the inversion of the amino group could be influenced by intramolecular hydrogen bonding or solvent effects, which might be observable at very low temperatures.

    Theoretical calculations, often used in conjunction with NMR, can help model different conformations and predict their relative energies, providing a deeper understanding of the molecule's dynamic behavior. unibas.it

    X-ray Crystallography and Solid-State Structural Analysis

    While solution-state NMR provides data on the average structure, X-ray crystallography gives a precise snapshot of the molecule's conformation and arrangement in the solid state.

    Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield precise data on:

    Bond Lengths and Angles: Providing definitive values for all covalent bonds and angles within the molecule.

    Molecular Conformation: Establishing the planarity of the benzene ring and the orientation of the substituents (-COOH, -NH₂, -CH₃, -F) relative to the ring.

    The crystal structure reveals how molecules pack together, which is governed by various non-covalent interactions. researchgate.net

    Hydrogen Bonding: The carboxylic acid and amino groups are strong hydrogen bond donors and acceptors. In the solid state, it is highly likely that these groups would form an extensive network of intermolecular hydrogen bonds, often leading to dimer formation between carboxyl groups (an R²₂(8) ring motif) and chains or sheets involving the amino groups. researchgate.net

    Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonding, acting as a halogen bond acceptor.

    π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be revealed by the crystal structure.

    These intermolecular forces are fundamental to the material's bulk properties, such as melting point and solubility.

    Polymorphism and Crystal Engineering Studies

    Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles of crystal engineering and findings from related molecules provide a framework for understanding its potential polymorphic behavior.

    The study of polymorphism in aromatic carboxylic acids, such as derivatives of aminobenzoic acid, often reveals a rich structural landscape. This diversity arises from the conformational flexibility of the molecule and the variety of intermolecular interactions that can form, primarily hydrogen bonds. For instance, in related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid, polymorphism is attributed to the molecule's conformational flexibility, leading to different packing arrangements in the crystal lattice. rsc.org These different forms are often characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). rsc.org

    Crystal engineering of such compounds focuses on the rational design of crystal structures with desired properties. The primary tools for this are strong and reliable intermolecular interactions, particularly the hydrogen bonds involving the carboxylic acid and amino groups. The carboxylic acid group can form robust dimers, while the amino group can act as a hydrogen bond donor. The presence of the fluorine atom can also introduce C-H···F and other weak interactions, further influencing the crystal packing. The interplay between these interactions can lead to the formation of different supramolecular synthons, which are the building blocks of the crystal structure. The study of related compounds like 2-amino-5-fluorobenzoic acid shows the formation of inversion dimers through O-H···O hydrogen bonds, creating distinct ring patterns in the crystal structure. researchgate.net

    The potential for polymorphism in this compound is therefore significant. Different crystallization conditions (e.g., solvent, temperature, and pressure) could favor the formation of different polymorphs, each with unique stability and properties. The study of isomorphism, where different but chemically similar molecules crystallize in similar structures, is also relevant. For example, isomorphism has been observed between a dichlorinated and a dimethylated analogue of a benzoic acid derivative, suggesting that the Cl-CH₃ exchange can lead to structural similarities. rsc.org This indicates that the crystal structure of this compound might share features with its demethylated or defluorinated analogues.

    Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis (FT-IR, Raman)

    FT-IR Spectroscopy

    In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. researchgate.net The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1710 and 1680 cm⁻¹ for aromatic acids.

    The aromatic ring itself will produce several bands. The C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected around 1340-1250 cm⁻¹. The C-F stretch will likely be a strong band in the 1250-1020 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations of the aromatic ring will also be present at lower wavenumbers.

    Raman Spectroscopy

    Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong and sharp in the Raman spectrum. The symmetric C=O stretching vibration of the carboxylic acid dimer, which might be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C-H stretching vibrations of the methyl group will also be visible. Studies on related molecules like 2-amino-4,5-difluorobenzoic acid have utilized both FT-IR and Raman spectroscopy in conjunction with theoretical calculations (like Density Functional Theory, DFT) to assign the observed vibrational frequencies to specific molecular motions. nih.gov

    The following table summarizes the expected vibrational frequencies and their assignments for this compound based on established literature values for similar functional groups.

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
    Carboxylic AcidO-H stretch3300-2500 (broad)Weak
    AminoN-H stretch (asymmetric & symmetric)3500-33003500-3300
    Carboxylic AcidC=O stretch1710-1680 (strong)1710-1680
    Aromatic RingC=C stretch1600-14501600-1450 (strong)
    MethylC-H stretch2980-28502980-2850 (strong)
    Aromatic C-NC-N stretch1340-1250Variable
    Aromatic C-FC-F stretch1250-1020 (strong)Variable

    Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (LC-MS, ESI-MS)

    Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is particularly well-suited for analyzing compounds like this compound.

    The molecular formula of this compound is C₈H₈FNO₂. Its monoisotopic mass is approximately 169.05 Da. In ESI-MS, this compound is expected to be readily ionized. In positive ion mode ([M+H]⁺), the expected mass-to-charge ratio (m/z) would be approximately 170.06. In negative ion mode ([M-H]⁻), the expected m/z would be around 168.05. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.luuni.lu

    Fragmentation Analysis

    Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns. For the [M+H]⁺ ion, common fragmentation pathways for benzoic acids include the loss of water (H₂O, 18 Da) and the loss of a carboxyl group (COOH, 45 Da). libretexts.org

    Loss of H₂O: A fragment ion at m/z ~152 would correspond to the loss of a water molecule from the protonated molecular ion.

    Loss of COOH: Decarboxylation could lead to a fragment at m/z ~125.

    Other fragmentations: Cleavage of the methyl group (CH₃, 15 Da) could also occur.

    The fragmentation of the [M-H]⁻ ion would likely involve the loss of CO₂ (44 Da), a common fragmentation for deprotonated carboxylic acids, which would result in a fragment ion at m/z ~124.

    The following table outlines the predicted m/z values for the molecular ion and potential fragments of this compound in ESI-MS.

    Ion TypeAdduct/FragmentPredicted m/z
    Molecular Ion (Positive)[M+H]⁺170.06
    Molecular Ion (Positive)[M+Na]⁺192.04
    Molecular Ion (Negative)[M-H]⁻168.05
    Fragment (from [M+H]⁺)Loss of H₂O152.05
    Fragment (from [M-H]⁻)Loss of CO₂124.01

    Direct analysis of amino acids and related compounds by LC-MS is a well-established technique, often utilizing HILIC or reversed-phase chromatography for separation prior to MS detection. restek.comresearchgate.net Such an approach would be suitable for the analysis of this compound in complex mixtures.

    Theoretical and Computational Investigations of 4 Amino 2 Fluoro 5 Methylbenzoic Acid

    Quantum Chemical Calculations (DFT, Ab Initio Methods)

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted benzoic acids. The B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31G(d,p), has proven effective in providing a reliable description of the geometry, electronic structure, and vibrational properties of similar aromatic systems. indexcopernicus.comnih.govnih.govscispace.com

    Geometry Optimization and Energetic Landscapes

    Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 4-Amino-2-fluoro-5-methylbenzoic acid, calculations would identify the minimum on the potential energy surface, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov In similar molecules, such as 2-amino-5-fluorobenzoic acid, the molecule is found to be nearly planar. nih.gov

    Table 1: Predicted Geometrical Parameters for Substituted Benzoic Acid Analogs This table presents typical bond length and angle values derived from DFT/B3LYP calculations on analogous aromatic acid molecules. Actual values for this compound would require specific calculation.

    ParameterBondTypical Calculated Value (Å)Reference
    Bond LengthC-C (aromatic)1.38 - 1.41 researchgate.net
    C-N (amino)~1.36 nih.gov
    C-F~1.35 nih.gov
    C-C (carboxyl)~1.49 nih.gov
    C=O (carboxyl)~1.21 scispace.com
    O-H (carboxyl)~0.97 scispace.com
    Parameter Angle Typical Calculated Value (°) Reference
    Bond AngleC-C-C (aromatic)118 - 121 indexcopernicus.com
    O-C=O (carboxyl)~122 indexcopernicus.com

    Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

    The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

    For this compound, the electron-donating amino group and electron-withdrawing fluorine and carboxylic acid groups would significantly influence the energies and distributions of these orbitals. The HOMO is typically localized over the electron-rich portions of the molecule, such as the amino group and the aromatic ring, while the LUMO is often centered on the electron-deficient areas. researchcommons.org

    Natural Bond Orbital (NBO) or Mulliken population analysis can be used to determine the distribution of electronic charge on each atom, revealing the effects of the different functional groups on the electron density of the aromatic ring. indexcopernicus.com

    Table 2: Representative Frontier Orbital Energies and Gaps for Analogous Aromatic Compounds Calculated using DFT methods. Values are illustrative and specific to the cited compounds.

    CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
    2-(4-aminothiazol-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole-3.43-1.521.91 researchgate.net
    Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-7.28-4.922.36 nih.gov
    4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid-6.2 (Calculated)-1.9 (Calculated)4.3 scispace.com

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. These maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

    In an MEP map of this compound, distinct regions of varying potential would be visible:

    Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carboxyl group and the fluorine atom. nih.gov

    Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the amino group. nih.gov

    Neutral Potential (Green): This region, often associated with the carbon framework of the aromatic ring, indicates areas of moderate electrostatic potential.

    Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

    Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, is a computational technique used to identify and characterize these weak interactions in real space. nih.gov

    For this compound, an NCI/RDG analysis would reveal:

    Strong Attractive Interactions: Indicated by blue-colored surfaces, these correspond to hydrogen bonds, such as the O-H···O interactions that form dimers between carboxylic acid groups in the solid state. nih.gov

    Weak van der Waals Interactions: Shown as green surfaces, these are prevalent throughout the molecule, particularly involving the aromatic ring.

    Strong Repulsive Interactions: Red surfaces indicate steric repulsion, which might occur between bulky adjacent groups.

    This analysis provides a detailed picture of the forces governing intermolecular recognition and self-assembly.

    Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

    While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the conformational flexibility of this compound and its interactions with surrounding solvent molecules. nih.gov

    An MD simulation could reveal:

    Conformational Dynamics: The rotation around single bonds, such as the C-C bond connecting the carboxyl group to the ring, can be studied to understand the accessible conformations and the energy barriers between them.

    Solvent Effects: Placing the molecule in a simulated box of water or another solvent allows for the study of how solvent molecules arrange themselves around the solute. This can reveal the formation and lifetime of hydrogen bonds between the molecule's functional groups (amino, carboxyl) and the solvent, providing insight into its solubility and hydration shell structure.

    For fluorinated amino acids, MD simulations are instrumental in developing and validating force fields that can accurately model their behavior in complex biological systems. nih.gov

    Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

    DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

    Vibrational Frequencies (FTIR/Raman): Theoretical calculations can predict the harmonic vibrational frequencies of the molecule. scispace.comnih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, resulting in excellent agreement with experimental FTIR and Raman spectra. researchgate.net This allows for the confident assignment of specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C-F stretch.

    NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help resolve ambiguities in complex structures. nih.gov

    Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for an Analogous Molecule (5-amino-2-chlorobenzoic acid) Data shows the correlation between scaled B3LYP/6-311G(d,p) calculated frequencies and experimental FTIR/FT-Raman data for a similar compound.

    Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Experimental FT-Raman (cm⁻¹)Experimental FTIR (cm⁻¹)Reference
    C-C Stretch162216231624 nih.gov
    CH bend143814391438 nih.gov
    C-NH₂ Stretch131713171317 nih.gov
    Ring Breathing827828827 nih.gov
    C-Cl Stretch669670670 nih.gov

    Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

    Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural or physicochemical properties of a compound and its observable characteristics. In the context of medicinal chemistry and drug discovery, chemoinformatics plays a pivotal role by calculating a wide array of molecular descriptors. These descriptors are then frequently utilized in QSPR studies to predict the behavior and potential biological activity of molecules.

    For the compound this compound, a detailed chemoinformatic analysis provides valuable insights into its fundamental properties. Although specific, comprehensive QSPR models focusing solely on this molecule are not extensively documented in publicly available literature, we can analyze its key computed molecular descriptors to build a foundational understanding of its likely behavior. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in the evaluation of a compound's potential as a therapeutic agent.

    The following data tables, generated using computational methods, summarize the key chemoinformatic properties of this compound.

    Physicochemical Properties

    This table outlines the basic physical and chemical characteristics of the molecule. The molecular formula and weight establish its fundamental composition, while the number of heavy atoms and aromatic heavy atoms provide a sense of its size and structure. The fraction of sp³ hybridized carbons can be an indicator of the molecule's three-dimensional complexity. The number of rotatable bonds is a key descriptor for molecular flexibility, which can influence how the molecule interacts with biological targets.

    PropertyValue
    Molecular FormulaC₈H₈FNO₂
    Molecular Weight169.15 g/mol
    Number of Heavy Atoms12
    Number of Aromatic Heavy Atoms8
    Fraction Csp³0.13
    Number of Rotatable Bonds1
    Number of Hydrogen Bond Acceptors3
    Number of Hydrogen Bond Donors2
    Molar Refractivity42.93
    Topological Polar Surface Area (TPSA)63.32 Ų

    Lipophilicity

    Lipophilicity is a critical factor in determining how a compound will behave in a biological system, influencing its absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (log P). Various computational models exist to predict log P values, each with its own algorithm. A consensus log P is often used to provide a more robust estimate.

    ParameterValue
    iLOGP1.63
    XLOGP31.20
    WLOGP1.48
    MLOGP1.34
    Silicos-IT Log P1.83
    Consensus Log P1.50

    Water Solubility

    The solubility of a compound in water is a key determinant of its suitability for formulation and its absorption in the gastrointestinal tract. The predicted logarithm of the molar solubility (Log S) provides an estimate of this property. Different models, such as the one proposed by Ali and the ESOL (Estimated Solubility) model, offer predictions based on the molecular structure.

    ParameterValue
    Log S (Ali)-2.31
    Log S (ESOL)-2.01
    Log S (Silicos-IT)-2.48
    Solubility Class (Ali)Soluble
    Solubility Class (ESOL)Soluble
    Solubility Class (Silicos-IT)Soluble

    These computationally derived parameters provide a solid foundation for understanding the chemical and physical nature of this compound from a chemoinformatic and QSPR perspective. The values for lipophilicity and water solubility suggest a balanced character, which is often a desirable trait in drug candidates. The topological polar surface area is within a range typically associated with good cell membrane permeability. These theoretical insights are invaluable for guiding further experimental studies and for the rational design of new compounds based on this chemical scaffold.

    Applications of 4 Amino 2 Fluoro 5 Methylbenzoic Acid As a Chemical Building Block

    Role in the Synthesis of Complex Organic Molecules

    The reactivity of its functional groups allows 4-Amino-2-fluoro-5-methylbenzoic acid to serve as a foundational component in the creation of diverse and complex molecular architectures.

    Precursor for Advanced Pharmaceutical Intermediates and Fine Chemicals

    The structure of this compound is incorporated into various pharmacologically active compounds and serves as a key intermediate in their synthesis. Fluorinated aromatic compounds are crucial in medicinal chemistry, as the fluorine atom can enhance properties such as metabolic stability and lipophilicity of drug candidates. nbinno.com

    A closely related derivative, 4-Amino-2-fluoro-N-methyl-benzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer. researchgate.net The synthesis of such complex pharmaceutical agents often relies on the availability of versatile building blocks like substituted aminobenzoic acids.

    The broader class of fluorinated methylbenzoic acids are recognized as valuable intermediates for the synthesis of various pharmaceuticals. chemimpex.com Their unique structure facilitates the development of novel compounds with potentially improved efficacy. chemimpex.com For example, derivatives of 5-fluoro-2-methylbenzoic acid have been used to synthesize benzamide derivatives that act as HIV-1 integrase inhibitors for antiviral treatments. ossila.com

    Building Block for Agrochemicals and Dyes

    Substituted benzoic acids are foundational in the agrochemical industry. For instance, related compounds like 2-fluoro-5-methylbenzoic acid are utilized in the research and creation of effective herbicides and fungicides, which are vital for improving crop protection and yield. nbinno.com Similarly, derivatives of 5-fluoro-2-methylbenzoic acid are used to create phthalides, a class of bicyclic heterocycles used in some fungicides and dyes. ossila.com The structural motifs present in this compound are relevant to the design of new agrochemicals.

    Synthesis of Kinase Inhibitors and Other Biologically Active Scaffolds

    Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer, making them a major target for drug discovery. ed.ac.uk Substituted benzoic acids are frequently used as scaffolds or intermediates in the development of small molecule kinase inhibitors. ed.ac.uk

    The molecular framework provided by fluorinated benzoic acid derivatives is particularly useful in this area. For example, 2-fluoro-5-methylbenzoic acid is employed in synthesizing benzoxazepinones, which are highly potent and selective kinase inhibitors. ossila.com It is also used to create pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), a target for treating chronic pain. ossila.com In other research, 4-chloro-2-fluorobenzoic acid was used to synthesize a pyrimidine-based Aurora A kinase inhibitor designed to reduce levels of MYC oncoproteins, which are implicated in many human cancers. acs.org

    The research into kinase inhibitors often involves modifying different parts of a lead molecule to improve its potency and selectivity. The use of building blocks like this compound allows for systematic modifications. The table below summarizes examples of biologically active compounds synthesized from related substituted benzoic acids.

    Precursor Building BlockSynthesized Compound ClassBiological Target/Application
    2-Fluoro-5-methylbenzoic acidBenzoxazepinonesPotent and monoselective kinase inhibitors ossila.com
    2-Fluoro-5-methylbenzoic acidPyrimidinone derivativesSelective inhibitors of adenylyl cyclase 1 (AC1) for chronic pain ossila.com
    4-Chloro-2-fluorobenzoic acidPyrimidine-based derivativesAurora A kinase inhibitors for cancer treatment acs.org
    5-Fluoro-2-methylbenzoic acidBenzamide derivativesHIV-1 integrase inhibitors ossila.com
    5-Fluoro-2-methylbenzoic acid3-ArylisoquinolinonesAnticancer agents that suppress tubulin polymerization ossila.com

    Integration into Advanced Materials Science

    Beyond its applications in life sciences, the structural features of this compound make it a candidate for use in the development of advanced materials.

    Monomer in Polymer Synthesis (e.g., Functional Polymers)

    Aromatic acids and their derivatives can be used as monomers in the synthesis of specialty polymers. The inclusion of fluorine in a polymer backbone can impart desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com The related compound, 4-fluoro-2-methylbenzoic acid, is noted for its role as an important raw material for electronic chemical photoinitiators and is also employed in the production of specialty polymers and coatings where such improved characteristics are crucial for industrial applications. chemimpex.comgoogle.com The presence of both an amine and a carboxylic acid group on this compound allows for its potential use in the synthesis of polyamides or other functional polymers through polycondensation reactions.

    Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Polymers

    Metal-Organic Frameworks (MOFs), also known as coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.orgrsc.org The properties of a MOF are heavily dependent on the structure of the organic ligand used in its assembly. rsc.orgresearchgate.net

    Molecules containing carboxylate groups, like this compound, are classic choices for ligands in MOF synthesis. The carboxylic acid group can deprotonate and coordinate to metal centers, forming the extended network structure. Furthermore, the presence of other functional groups on the ligand, such as the amino group in this case, can introduce specific functionality into the pores of the MOF. frontiersin.orgnih.gov Amino-functionalized ligands have been successfully used to construct novel MOFs, and these functional groups can influence the framework's properties, such as its fluorescence or its ability to adsorb gases like carbon dioxide. frontiersin.orgnih.gov The specific geometry and electronic properties imparted by the fluoro and methyl groups could further tune the resulting MOF's structure and function. rsc.org

    ComponentRole in MOF SynthesisPotential Impact on MOF Properties
    Carboxylic Acid GroupCoordinates with metal ions to form the framework structure. researchgate.netDefines the primary connectivity and dimensionality of the network.
    Amino GroupAdds functionality to the organic linker. frontiersin.orgnih.govCan serve as a basic site for catalysis, enhance gas sorption selectivity, or be post-synthetically modified. frontiersin.orgnih.gov
    Fluoro and Methyl GroupsModify the electronic properties and steric profile of the ligand.Can influence the framework's topology, pore size, and interactions with guest molecules.

    Precursor for Electronic, Optical, or Magnetic Materials Development

    This compound, a polysubstituted aromatic compound, possesses functional groups that make it a potential candidate as a precursor for the synthesis of novel electronic, optical, and magnetic materials. While specific research detailing the direct application of this particular molecule in these areas is limited, its structural motifs—a fluorinated benzene (B151609) ring, an amino group, and a carboxylic acid group—are found in various functional materials.

    The presence of fluorine can significantly influence the properties of organic materials. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels in conjugated systems. nih.gov This can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is beneficial for the stability and performance of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Fluorinated aromatic materials are actively researched for their potential in creating stable, efficient, and moisture-resistant optoelectronics. technologypublisher.com They are being explored for use in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and other advanced applications. technologypublisher.com The introduction of fluorine can also influence the solid-state packing of molecules, potentially leading to favorable charge transport characteristics. nih.gov

    The amino and carboxylic acid functionalities allow for the incorporation of this compound into larger polymeric or supramolecular structures. For instance, aminobenzoic acids can be electropolymerized to form conducting polymers. scispace.comuc.pt The properties of these polymers can be tuned by the substituents on the aniline (B41778) ring. The carboxylic acid group can provide self-doping capabilities, potentially enhancing the conductivity and processability of the resulting polymer. researchgate.net

    Furthermore, benzoic acid derivatives are utilized in the synthesis of magnetic materials. For example, they can be used to functionalize magnetic nanoparticles or to create metal-organic frameworks (MOFs) with interesting magnetic properties. nih.govsamipubco.comrsc.org The specific substitution pattern of this compound could lead to materials with unique magnetic behaviors.

    Interactive Data Table: Potential Properties of Materials Derived from Fluorinated Aminobenzoic Acids

    PropertyPotential Influence of this compound MoietyRelevant Material Class
    Electron InjectionLowered LUMO energy due to fluorine can facilitate electron injection. nih.govOrganic Electronics (OLEDs, OFETs)
    StabilityIncreased resistance to oxidative degradation from fluorination. nih.govOrganic Electronics
    MorphologyC-H...F interactions can influence molecular packing and charge transport. nih.govOrganic Semiconductors
    ConductivityAmino and carboxyl groups can enable formation of self-doped conducting polymers. researchgate.netConducting Polymers
    PorosityCan act as a linker in the synthesis of porous metal-organic frameworks. researchgate.netresearchgate.netMetal-Organic Frameworks
    Magnetic BehaviorPotential to influence magnetic properties when incorporated into nanoparticles or MOFs. nih.govrsc.orgMagnetic Materials

    Catalytic Applications or Ligand Precursor Development

    The molecular structure of this compound makes it a promising candidate for the development of novel ligands for catalysis. The amino and carboxylic acid groups can act as coordination sites for metal ions, forming stable metal complexes. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by the fluoro and methyl substituents on the aromatic ring.

    While direct catalytic applications of this compound are not extensively reported in the literature, related aminobenzoic acids are known to be effective ligands in various catalytic systems. For instance, functionalized benzoic acids have been used to create ligands for metal-catalyzed reactions. The amino group can be further modified to create more complex ligand structures, such as Schiff bases or amides, expanding the range of potential coordination environments and catalytic applications.

    One area of potential is in the development of metal-organic frameworks (MOFs) with catalytic activity. researchgate.netnih.gov The carboxylic acid and amino groups of this compound could serve as the organic linkers that connect metal nodes, creating a porous framework. The functional groups within the pores, including the amino and fluoro groups, could then act as catalytic sites or be post-synthetically modified to introduce catalytic functionality. The use of aminobenzoic acids in the synthesis of MOFs has been demonstrated to yield materials with capabilities for selective molecular recognition and catalysis. nih.gov

    Additionally, ligands derived from benzoic acid derivatives have been used to support catalytically active metal centers for a variety of organic transformations. For example, a related compound, 5-Fluoro-2-methylbenzoic acid, is used in a bimetallic Iridium/Copper catalytic system for the synthesis of phthalides. ossila.com This suggests that this compound could similarly be employed as a ligand precursor in homogeneous or heterogeneous catalysis. The specific electronic and steric properties imparted by the substituents on the aromatic ring could lead to catalysts with unique selectivity and reactivity.

    Interactive Data Table: Potential Catalytic Applications and Ligand Types

    Application AreaPotential Role of this compoundExample of Related Chemistry
    Homogeneous CatalysisPrecursor for ligands in metal-catalyzed cross-coupling or oxidation reactions.Use of functionalized benzoic acids in Ir/Cu catalysis. ossila.com
    Heterogeneous CatalysisBuilding block for catalytically active Metal-Organic Frameworks (MOFs). researchgate.netAminobenzoic acids as linkers in MOFs for molecular recognition. nih.gov
    OrganocatalysisThe amino group could be utilized as a basic catalytic site.General use of aniline derivatives in organocatalysis.
    Ligand SynthesisStarting material for the synthesis of more complex chelating ligands.Modification of amino and carboxyl groups to form multidentate ligands.

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